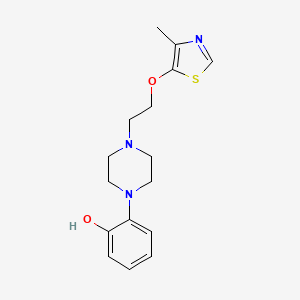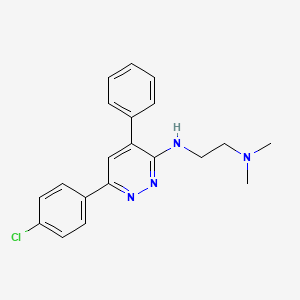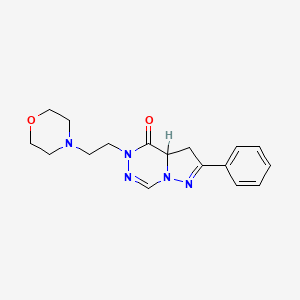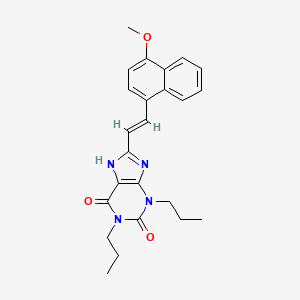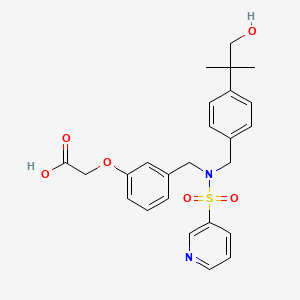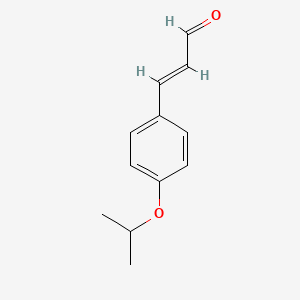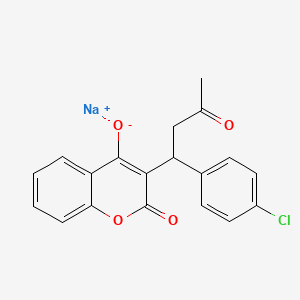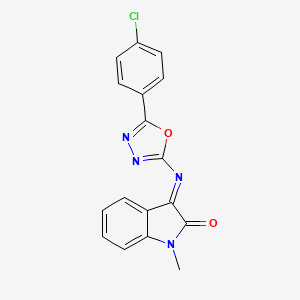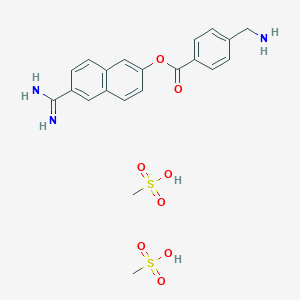
(9E,11E,13S)-13-Hydroperoxyoctadeca-9,11-dienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13-Hydroperoxy-9,11-Octadecadienoic Acid, (9E,11E,13S)-, identified by the Unique Ingredient Identifier EHN4U88UJ9, is a hydroperoxide derivative of linoleic acid. This compound is characterized by its molecular formula C18H32O4 and a molecular weight of 312.4443 . It is a stereochemically specific molecule with absolute stereochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 13-Hydroperoxy-9,11-Octadecadienoic Acid typically involves the oxidation of linoleic acid. This can be achieved through enzymatic or chemical methods. Enzymatic oxidation often employs lipoxygenases, which catalyze the hydroperoxidation of polyunsaturated fatty acids. Chemical oxidation can be performed using reagents such as hydrogen peroxide in the presence of catalysts like molybdenum complexes.
Industrial Production Methods: Industrial production of this compound may involve large-scale enzymatic processes due to the specificity and efficiency of enzymes like lipoxygenases. These processes are optimized for high yield and purity, ensuring the compound’s suitability for various applications.
Types of Reactions:
Oxidation: 13-Hydroperoxy-9,11-Octadecadienoic Acid can undergo further oxidation to form various oxylipins, which are important signaling molecules.
Reduction: It can be reduced to form 13-hydroxy-9,11-octadecadienoic acid.
Decomposition: The hydroperoxide group can decompose, leading to the formation of aldehydes and ketones.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, lipoxygenases.
Reduction: Catalytic hydrogenation, reducing agents like sodium borohydride.
Decomposition: Heat, light, or metal catalysts can induce decomposition.
Major Products Formed:
Oxidation: Various oxylipins.
Reduction: 13-Hydroxy-9,11-octadecadienoic acid.
Decomposition: Aldehydes and ketones.
Applications De Recherche Scientifique
13-Hydroperoxy-9,11-Octadecadienoic Acid has several applications in scientific research:
Chemistry: It is used as a model compound to study lipid oxidation mechanisms and the formation of secondary oxidation products.
Biology: It plays a role in cell signaling pathways, particularly in the formation of oxylipins, which are involved in inflammation and immune responses.
Medicine: Research into its role in inflammatory diseases and its potential as a biomarker for oxidative stress.
Industry: It is used in the formulation of cosmetics and pharmaceuticals due to its antioxidant properties.
Mécanisme D'action
The mechanism of action of 13-Hydroperoxy-9,11-Octadecadienoic Acid involves its role as a precursor to various oxylipins. These oxylipins are formed through enzymatic pathways involving lipoxygenases and cyclooxygenases. They act on specific molecular targets, such as receptors and enzymes involved in inflammatory and immune responses. The compound’s hydroperoxide group is crucial for its reactivity and subsequent transformation into bioactive molecules.
Comparaison Avec Des Composés Similaires
- 9-Hydroperoxy-10,12-octadecadienoic acid
- 13-Hydroxy-9,11-octadecadienoic acid
- 9,10-Epoxy-12-octadecenoic acid
Comparison: 13-Hydroperoxy-9,11-Octadecadienoic Acid is unique due to its specific stereochemistry and the position of the hydroperoxide group. This specificity influences its reactivity and the types of oxylipins it can form. Compared to similar compounds, it has distinct roles in biological pathways and different reactivity profiles, making it a valuable compound for research in lipid oxidation and signaling.
Propriétés
Numéro CAS |
104832-62-4 |
|---|---|
Formule moléculaire |
C18H32O4 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
(9E,11E,13S)-13-hydroperoxyoctadeca-9,11-dienoic acid |
InChI |
InChI=1S/C18H32O4/c1-2-3-11-14-17(22-21)15-12-9-7-5-4-6-8-10-13-16-18(19)20/h7,9,12,15,17,21H,2-6,8,10-11,13-14,16H2,1H3,(H,19,20)/b9-7+,15-12+/t17-/m0/s1 |
Clé InChI |
JDSRHVWSAMTSSN-WHLLTAFYSA-N |
SMILES isomérique |
CCCCC[C@@H](/C=C/C=C/CCCCCCCC(=O)O)OO |
SMILES canonique |
CCCCCC(C=CC=CCCCCCCCC(=O)O)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


